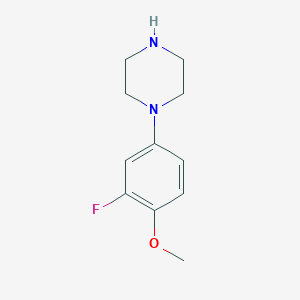

1-(3-Fluoro-4-methoxyphenyl)piperazine

Description

Properties

Molecular Formula |

C11H15FN2O |

|---|---|

Molecular Weight |

210.25 g/mol |

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)piperazine |

InChI |

InChI=1S/C11H15FN2O/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

InChI Key |

PAJHHDMCTITZEM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCNCC2)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Receptor Binding Profiles

Piperazine derivatives with substituted phenyl rings exhibit distinct receptor subtype selectivities. Key comparisons include:

1-(3-Chlorophenyl)piperazine (mCPP)

- Structure : Chlorine at the 3-position.

- Activity: mCPP is a non-selective serotonin receptor agonist with affinity for 5-HT1A, 5-HT1B, and 5-HT2C receptors. It has been used to study depressive and anxiety disorders .

1-(m-Trifluoromethylphenyl)piperazine (TFMPP)

- Structure : Trifluoromethyl group at the 3-position.

- Activity : TFMPP is a selective 5-HT1B receptor agonist (IC50 = 8.2 nM) with 65-fold selectivity over 5-HT1A .

- Comparison : The 4-methoxy group in the target compound could alter steric and electronic interactions, possibly shifting selectivity toward 5-HT1A or other subtypes .

1-(2-Methoxyphenyl)piperazine Derivatives

- Example : 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (Compound 18).

- Activity : High 5-HT1A affinity (Ki = 0.6 nM), surpassing serotonin itself .

- Comparison : Methoxy positioning (2- vs. 4-) significantly impacts receptor binding. The 4-methoxy group in the target compound may favor interactions with hydrophobic pockets in 5-HT1A or dopamine D2 receptors .

Anticancer and Antimicrobial Activities

Substituents on the phenyl ring influence cytotoxicity and antimicrobial efficacy:

1-(4-Chlorobenzhydryl)piperazine Derivatives

- Activity : Derivatives (e.g., 5a–g) show IC50 values <10 µM against liver (HUH7), breast (MCF7), and colon (HCT-116) cancer cells .

- Comparison: The 3-fluoro-4-methoxy substitution may enhance DNA intercalation or topoisomerase inhibition, as seen in fluoroquinolone analogs .

1-(Substituted Phenyl)piperazine Antibacterial Agents

Metabolic Stability and Toxicity

N-Dealkylation of arylpiperazines generates 1-aryl-piperazine metabolites, which vary in CNS penetration and half-life:

Data Tables

Table 1: Receptor Binding Affinities of Selected Piperazine Derivatives

*Predicted based on structural analogs.

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, piperazine is reacted with 3-fluoro-4-methoxybenzyl chloride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A base like potassium carbonate is employed to deprotonate piperazine, enhancing its nucleophilicity. The reaction proceeds at 80–100°C for 12–24 hours, achieving yields of 65–75% after recrystallization.

Table 1: Alkylation Optimization Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Solvent | DMF | Maximizes solubility |

| Temperature | 90°C | Balances rate/degredation |

| Molar Ratio (Piperazine:Benzyl Halide) | 1:1.2 | Minimizes di-alkylation |

Key challenges include controlling di-alkylation byproducts, which can reach 15–20% without careful stoichiometric control.

Reductive Amination of 3-Fluoro-4-Methoxybenzaldehyde

Reductive amination offers an alternative pathway, particularly useful when benzyl halides are unavailable. This method condenses piperazine with 3-fluoro-4-methoxybenzaldehyde in the presence of a reducing agent.

Sodium Cyanoborohydride-Mediated Reduction

A two-step protocol involves:

-

Formation of a Schiff base by reacting piperazine with the aldehyde in methanol under acidic conditions (pH 4–5 via acetic acid).

-

Reduction with sodium cyanoborohydride (NaBH3CN) at 25°C for 6 hours, yielding 70–78% pure product after column chromatography.

Critical Factors :

-

pH Control : Maintaining mild acidity (pH 4–5) prevents over-reduction of the imine intermediate.

-

Solvent Choice : Methanol outperforms THF due to better intermediate solubility.

Cyclization of Ethylenediamine Derivatives

Patent literature describes a multi-step cyclization approach adaptable to this compound’s synthesis.

Key Steps from U.S. Patent 6,603,003B2

-

Condensation : Reacting methyl 3-fluoro-4-methoxybenzoylformate with N-methyl ethylenediamine in toluene at 60–65°C forms a 3,4-dehydropiperazine-2-one intermediate.

-

Reduction : Treating the intermediate with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 50–55°C yields the final product.

Table 2: Cyclization Method Performance

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Condensation | Toluene, 60°C, 6 hr | 69.6% | 92% |

| Reduction | LiAlH4/THF, 50°C, 3 hr | 60.5% | 88% |

This method’s scalability is demonstrated in pilot-scale syntheses producing kilogram quantities.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Yield | Scalability | Byproducts | Cost |

|---|---|---|---|---|

| Nucleophilic Alkylation | 75% | High | Di-alkylates | Low |

| Reductive Amination | 78% | Moderate | Over-reduction | Medium |

| Cyclization | 60% | High | Oxidative byproducts | High |

| Epoxide Opening | 65%* | Low | Deprotection issues | High |

*Projected based on analogous reactions

Industrial-Scale Considerations

For commercial production, nucleophilic alkylation and cyclization methods are preferred due to:

Q & A

Basic Research Question

- ¹H/¹³C NMR : Essential for confirming substitution patterns on the piperazine ring and aromatic moieties. For example, δ 3.82 ppm (multiplet) corresponds to piperazine CH₂ groups adjacent to fluorobenzyl substituents .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₈H₁₈F₃N₃O₂ with exact mass 365.1351 g/mol) .

- TLC and HPLC : Monitor reaction progress and purity. Ethyl acetate/hexane (1:8) is commonly used for TLC, while reverse-phase HPLC with C18 columns resolves polar impurities .

How does the substitution pattern on the phenyl ring influence biological activity in piperazine derivatives?

Advanced Research Question

Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -F, -NO₂) at the 3- or 4-positions enhance antimicrobial and anticancer activities. For instance, 1-(4-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine exhibits moderate activity against Gram-positive bacteria (MIC = 8 µg/mL) due to increased membrane permeability . Conversely, methoxy groups (-OCH₃) at the 4-position improve selectivity for serotonin receptors but reduce metabolic stability . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like carbonic anhydrase II .

What strategies are effective for achieving enantioselective synthesis of piperazine derivatives?

Advanced Research Question

Asymmetric lithiation-trapping using (-)-sparteine or its surrogates enables enantiopure α-substituted piperazines. Key factors include:

- Electrophile Choice : Sterically hindered electrophiles (e.g., benzophenone) minimize racemization.

- N-Substituents : Bulky groups like tert-butylcarbamate (Boc) stabilize lithiated intermediates .

For example, enantiopure 2,5-trans-piperazines are synthesized with >90% ee using s-BuLi/(-)-sparteine at -78°C .

How can computational methods predict pharmacokinetic properties and metabolic stability of fluorinated piperazines?

Advanced Research Question

- ADMET Prediction : Tools like SwissADME estimate parameters such as GI absorption (e.g., 85% for 1-(4-fluorophenyl)piperazine) and blood-brain barrier permeability (e.g., log BB = 0.3) .

- CYP450 Inhibition : Quantum mechanical calculations (e.g., DFT) identify metabolites. For instance, 3-fluorophenyl groups reduce CYP2D6 inhibition compared to chlorophenyl analogs .

- Molecular Dynamics (MD) : Simulates binding stability to targets like tyrosine kinases, guiding lead optimization .

How should researchers address contradictions in reported biological activities of structurally similar piperazines?

Data Contradiction Analysis

Discrepancies often arise from assay variability or substituent effects. For example:

- Antimicrobial Activity : 1-(4-nitrobenzyl) derivatives show conflicting MIC values (8–64 µg/mL) due to differences in bacterial strain susceptibility .

- Enzyme Inhibition : Fluorine at the 3-position increases hCA II inhibition (IC₅₀ = 12 nM) compared to 4-fluoro analogs (IC₅₀ = 45 nM), highlighting positional effects .

Standardized protocols (e.g., CLSI guidelines for MIC assays) and meta-analyses of substituent electronic profiles (Hammett σ constants) can resolve inconsistencies .

What experimental approaches are used to optimize reaction yields in multi-step piperazine syntheses?

Advanced Research Question

- Design of Experiments (DoE) : Response surface methodology identifies optimal conditions (e.g., 24-hour reaction time, 1:2 H₂O:DCM ratio) .

- In Situ Monitoring : IR spectroscopy tracks lithiation intermediates to prevent over-reaction .

- Parallel Synthesis : Modular approaches (e.g., Ugi-azide reactions) generate diverse libraries for SAR screening .

How do fluorinated piperazines interact with biological macromolecules at the molecular level?

Advanced Research Question

- X-ray Crystallography : Reveals hydrogen bonding between the piperazine nitrogen and Asp189 in trypsin-like proteases .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG = -9.8 kcal/mol for this compound to 5-HT₁A receptors) .

- Fluorescence Quenching : Measures conformational changes in DNA intercalation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.